N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide
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Overview
Description
N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide is an organic compound with a complex structure that includes a cyano group, a fluorophenyl group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-cyano-2-fluorobenzyl chloride with cyclopropylamine under basic conditions to form the intermediate N-(4-cyano-2-fluorophenylmethyl)cyclopropylamine. This intermediate is then reacted with acryloyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyano and fluorophenyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide
- N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylmethanamide
Uniqueness
N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide is unique due to its combination of a cyano group, a fluorophenyl group, and a cyclopropyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-2-14(18)17(12-5-6-12)9-11-4-3-10(8-16)7-13(11)15/h2-4,7,12H,1,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJUFYNTGIQOBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=C(C=C(C=C1)C#N)F)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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